molecular formula C9H13NO3 B13555263 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol

Cat. No.: B13555263
M. Wt: 183.20 g/mol
InChI Key: UKIURAQTTNJVFG-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol: is an organic compound that features a phenol group substituted with an amino group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxyphenol: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties.

    2-Amino-6-methoxyphenol: Lacks the hydroxyethyl group, which may influence its biological activity.

Uniqueness: 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is unique due to the presence of both the amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-6-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3

InChI Key

UKIURAQTTNJVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(CO)N

Origin of Product

United States

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